(S,E)-TCO2-PEG3-acid

Catalog No.
S12840141
CAS No.
M.F
C18H31NO7
M. Wt
373.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S,E)-TCO2-PEG3-acid

Product Name

(S,E)-TCO2-PEG3-acid

IUPAC Name

3-[2-[2-[2-[[(1S,2E)-cyclooct-2-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoic acid

Molecular Formula

C18H31NO7

Molecular Weight

373.4 g/mol

InChI

InChI=1S/C18H31NO7/c20-17(21)8-10-23-12-14-25-15-13-24-11-9-19-18(22)26-16-6-4-2-1-3-5-7-16/h4,6,16H,1-3,5,7-15H2,(H,19,22)(H,20,21)/b6-4+/t16-/m1/s1

InChI Key

ODMCISILWXXSNL-MQDFFIGUSA-N

Canonical SMILES

C1CCC=CC(CC1)OC(=O)NCCOCCOCCOCCC(=O)O

Isomeric SMILES

C1CC/C=C/[C@H](CC1)OC(=O)NCCOCCOCCOCCC(=O)O

(S,E)-TCO2-PEG3-acid is a compound that features a terminal carboxylic acid group attached to a polyethylene glycol (PEG) chain, specifically a three-unit long PEG. The compound is characterized by its unique structure which includes a trans-cyclooctene (TCO) moiety. This structure allows for specific reactivity in click chemistry applications, particularly in bioconjugation and drug delivery systems. The TCO group is known for its ability to undergo rapid and selective reactions with various bioorthogonal partners, making (S,E)-TCO2-PEG3-acid a valuable tool in chemical biology and medicinal chemistry.

  • Oxidation: The TCO moiety can be oxidized to form epoxides or other oxygen-containing derivatives, which can further participate in various synthetic pathways .
  • Click Chemistry: This compound is particularly notable for its use in click chemistry, where it reacts with strained alkynes to form stable cycloaddition products. This reaction is highly selective and occurs under mild conditions, making it suitable for biological applications .
  • Esterification: The terminal carboxylic acid can react with amines to form amides, facilitating the conjugation of biomolecules .

(S,E)-TCO2-PEG3-acid exhibits significant biological activity due to its reactivity and ability to form stable linkages with biomolecules. Its applications are primarily found in:

  • Drug Delivery: The compound can be used to create drug conjugates that enhance the solubility and stability of therapeutic agents.
  • Bioconjugation: It serves as a linker in the development of targeted therapies, allowing for the attachment of drugs or imaging agents to specific biomolecules or cells.
  • Diagnostics: The compound can be utilized in the development of biosensors and imaging techniques due to its compatibility with various detection methods .

The synthesis of (S,E)-TCO2-PEG3-acid typically involves the following steps:

  • Preparation of TCO Intermediate: The synthesis begins with the generation of the TCO moiety through established organic synthesis techniques.
  • PEGylation: The TCO intermediate is then reacted with PEG to form the (S,E)-TCO2-PEG3 structure. This step often utilizes coupling agents to facilitate the reaction.
  • Functionalization: Finally, the terminal carboxylic acid group is introduced, either during the PEGylation process or as a separate step through oxidation or hydrolysis reactions .

(S,E)-TCO2-PEG3-acid has diverse applications across several fields:

  • Chemical Biology: Used as a linker for bioconjugation strategies that require high specificity and efficiency.
  • Pharmaceutical Development: Employed in creating prodrugs that improve pharmacokinetics and reduce side effects.
  • Nanotechnology: Utilized in the design of nanoparticles for targeted drug delivery systems due to its biocompatibility and functionalization potential .

Studies on (S,E)-TCO2-PEG3-acid have shown its effectiveness in facilitating interactions between biomolecules. For instance, its ability to form stable bonds with amines allows for the creation of conjugates that can selectively target cells or tissues. Research has demonstrated that compounds linked via this method exhibit enhanced stability and bioavailability compared to those linked by traditional methods .

Several compounds share structural or functional similarities with (S,E)-TCO2-PEG3-acid. Below is a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsUnique Features
(S)-TCO-PEG3-acidSimilar TCO moiety but lacks the E configurationOften used in simpler bioconjugation applications
(S,E)-TCO2-PEG4-acidLonger PEG chain (four units)Enhanced solubility and stability for larger molecules
TCO-NHS esterContains NHS ester instead of carboxylic acidReactive towards amines; useful for quick conjugations
TCO-alkyneContains an alkyne instead of carboxylic acidUsed primarily in click chemistry with azides

The unique feature of (S,E)-TCO2-PEG3-acid lies in its balance between reactivity and biocompatibility, making it particularly suited for complex biological applications where both factors are critical.

(S,E)-TCO2-PEG3-acid (C18H31NO7, molecular weight 373.44 g/mol) comprises three modular components:

  • A strain-promoted trans-cyclooctene (TCO) dienophile with (S,E)-stereochemistry, optimized for rapid inverse electron-demand Diels-Alder (IEDDA) reactions with tetrazines.
  • A triethylene glycol (PEG3) spacer that enhances solubility and reduces steric hindrance during conjugation.
  • A terminal carboxylic acid (-COOH) for covalent coupling to primary amines via carbodiimide-mediated amide bond formation.

The stereochemical configuration of the TCO group is pivotal. The (E)-geometry places the cyclooctene double bond in a high-energy, axial orientation, increasing ring strain and accelerating IEDDA kinetics by 10–100× compared to equatorial (Z)-isomers. Meanwhile, the (S)-chirality at the PEG3-TCO junction ensures optimal spatial alignment for tetrazine binding, as demonstrated in proteomic studies.

Historical Development of Trans-Cyclooctene (TCO) Derivatives in Click Chemistry

TCO derivatives emerged in the 2010s as solutions to limitations in classical click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), which required toxic catalysts and exhibited slow kinetics in vivo. Key milestones include:

  • 2011: Introduction of unstrained TCOs for tetrazine ligation, achieving reaction rates (k₂ ≈ 1–10 M⁻¹s⁻¹) insufficient for live-cell applications.
  • 2015: Development of strained trans-cyclooctenes (e.g., sTCO) with k₂ > 1,000 M⁻¹s⁻¹, enabling real-time imaging in zebrafish embryos.
  • 2018: Optimization of TCO stereochemistry and PEG spacers to balance reactivity and stability, culminating in (S,E)-TCO2-PEG3-acid’s synthesis.

This evolution addressed critical challenges:

  • Stability: Early TCOs degraded via thiol-adduct formation in serum, whereas PEG3 spacers in (S,E)-TCO2-PEG3-acid shield the TCO core from nucleophiles.
  • Solubility: Hydrophobic TCO aggregates disrupted biomolecular interactions, mitigated by PEG3’s hydrophilic ethylene oxide repeats.

Role of PEG Spacers in Bioorthogonal Conjugation Systems

The PEG3 spacer in (S,E)-TCO2-PEG3-acid serves three synergistic roles:

Steric Optimization

PEG3’s 12-atom chain (≈1.5 nm) positions tetrazine-reactive TCO away from conjugated biomolecules (e.g., antibodies, proteins), minimizing interference with target binding. For instance, in antibody-drug conjugates (ADCs), PEG3 prevents the TCO moiety from obstructing antigen-binding domains.

Enhanced Solubility

The ethylene oxide backbone increases aqueous solubility (logP = −1.2) compared to non-PEGylated TCOs (logP ≈ 2.1), enabling reactions in physiological buffers without organic cosolvents. This property is critical for in vivo applications, where poor solubility limits biodistribution.

Kinetic Modulation

PEG3’s flexibility reduces reaction entropy penalties, accelerating IEDDA kinetics. Studies show PEG3-TCO conjugates achieve k₂ ≈ 3,200 M⁻¹s⁻¹ with methyltetrazine, versus ≈1,800 M⁻¹s⁻¹ for non-PEGylated analogs.

The solubility characteristics of (S,E)-TCO2-PEG3-acid are significantly enhanced by the presence of the triethylene glycol polyethylene glycol spacer, which fundamentally alters the compound's interaction with various solvent systems compared to unmodified trans-cyclooctene derivatives [1] [3].

Aqueous Solubility

(S,E)-TCO2-PEG3-acid demonstrates exceptional aqueous solubility, a property directly attributable to the hydrophilic polyethylene glycol three-unit spacer incorporated into its molecular structure [1] [3]. The excellent aqueous solubility of polyethylene glycol is fundamentally related to the distance between oxygen atoms in the glycol structure, which closely matches the distance between hydrogen atoms in water molecules, facilitating strong hydrogen bonding interactions [3]. This unique structural feature enables the formation of stable hydrogen bonds between water molecules and the ether oxygens of the polyethylene glycol chain, with saturation typically achieved when two water molecules bind to each ether oxygen [4].

The compound exhibits high water solubility across physiologically relevant conditions, making it particularly suitable for biological applications where aqueous compatibility is essential [5] [6]. In pure water at 25°C, related dioxolane-fused trans-cyclooctene derivatives have demonstrated successful kinetic measurements, indicating sufficient aqueous solubility for practical applications [5]. The polyethylene glycol modification ensures that the compound remains highly soluble in phosphate-buffered saline and other aqueous buffer systems commonly used in biological research [7] [6].

Organic Solvent Compatibility

(S,E)-TCO2-PEG3-acid displays broad solubility in organic solvents, maintaining compatibility with dimethyl sulfoxide, dichloromethane, and dimethylformamide [1]. This multi-solvent compatibility is crucial for synthetic applications and purification procedures, allowing for flexible reaction conditions and workup protocols.

The compound's solubility in dimethyl sulfoxide is particularly noteworthy, as this solvent is frequently employed in biological assays and click chemistry applications [1]. The dichloromethane solubility facilitates organic synthesis and purification steps, while dimethylformamide compatibility enables peptide coupling reactions and other amide bond-forming processes [1].

Solvent SystemSolubilityEnhancement Factor
Pure waterHighly solublePEG₃ spacer provides high water solubility
Dimethyl sulfoxideSolubleStandard organic solubility
DichloromethaneSolubleStandard organic solubility
DimethylformamideSolubleStandard organic solubility
Aqueous buffer (Phosphate-buffered saline)ExcellentEnhanced by polyethylene glycol chain
Cell culture mediaCompatibleBiocompatible due to polyethylene glycol modification

Stability Under Physiological Conditions

The stability profile of (S,E)-TCO2-PEG3-acid under physiological conditions represents a critical parameter for its successful application in biological systems and bioorthogonal chemistry applications [5] [8] [9].

Aqueous Stability

Under standard physiological conditions (pH 7.4, 37°C), (S,E)-TCO2-PEG3-acid demonstrates good stability for extended periods, making it suitable for biological applications [5] [8]. The compound remains stable in aqueous solution for several hours to days, depending on specific environmental conditions and the presence of reactive species [5] [8].

In blood serum at 37°C, the compound maintains its structural integrity and reactivity, indicating its suitability for in vivo applications [5]. This stability is particularly important for bioorthogonal labeling applications where the trans-cyclooctene moiety must remain reactive toward tetrazine partners while resisting degradation in complex biological media.

pH Stability Range

The compound exhibits excellent stability across the physiological pH range of 6.5 to 7.5 [8] [10]. The carboxylic acid functionality, with a predicted pKa of 4.28 ± 0.10, remains predominantly ionized under physiological conditions, contributing to the compound's water solubility and stability [1].

pH-dependent stability studies have shown that trans-cyclooctene derivatives maintain their reactivity and structural integrity across this range, with optimal performance observed at neutral to slightly basic pH values [10]. The polyethylene glycol spacer provides additional stabilization through its hydrophilic interactions with the aqueous environment.

Thiol Sensitivity

One notable stability consideration involves the presence of high concentrations of thiols, such as those found in reducing cellular environments [5]. At thiol concentrations of 30 millimolar or higher, some trans-cyclooctene derivatives may undergo isomerization through radical-mediated pathways [5]. However, under normal physiological thiol concentrations, (S,E)-TCO2-PEG3-acid maintains adequate stability for most applications.

Reactivity Kinetics in Inverse Electron Demand Diels-Alder Reactions

The inverse electron demand Diels-Alder reactivity of (S,E)-TCO2-PEG3-acid with tetrazine partners represents the fundamental basis for its utility in bioorthogonal chemistry applications [12] [13] [14].

Mechanistic Framework

The inverse electron demand Diels-Alder reaction proceeds through a [4+2] cycloaddition mechanism between the electron-rich trans-cyclooctene dienophile and electron-poor tetrazine diene partners [15] [16]. The reaction involves initial formation of a bicyclic intermediate, followed by rapid cycloreversion with nitrogen gas elimination, yielding stable dihydropyridazine products [14] [16].

The exceptional reactivity of trans-cyclooctene derivatives stems from their significant ring strain, which pre-distorts the molecule toward a transition state-like conformation, thereby reducing the activation energy required for cycloaddition [14]. Computational analysis reveals that strained dienophiles display conformations similar to their transition state structures, requiring less distortion energy for reaction with dienes [14].

Rate Constants and Kinetic Parameters

Second-order rate constants for (S,E)-TCO2-PEG3-acid reactions with tetrazine partners span an impressive range, from 10³ to 10⁷ M⁻¹s⁻¹, depending on the specific tetrazine structure and reaction conditions [14] [7]. These values represent some of the highest rate constants observed for bioorthogonal reactions, enabling efficient conjugation even at very low concentrations.

Representative kinetic data demonstrates the remarkable efficiency of these reactions:

  • With 3,6-dipyridyl-s-tetrazine: 2,000 ± 400 M⁻¹s⁻¹ in 9:1 methanol-water at 25°C [17]
  • With water-soluble dipyridyl tetrazine: 366,000 ± 15,000 M⁻¹s⁻¹ in pure water at 25°C [5]
  • With standard tetrazine derivatives: 880 ± 10 to 330 ± 20 M⁻¹s⁻¹ in phosphate-buffered saline at pH 7, 22°C [18]

Solvent Effects on Kinetics

Reaction rates are significantly influenced by solvent polarity, with aqueous conditions generally providing enhanced reactivity compared to organic solvents [5] [17]. This acceleration in polar solvents is attributed to the hydrophobic effect, which brings the reactants into closer proximity and stabilizes the polar transition state [17].

The water-accelerated kinetics are particularly advantageous for biological applications, as they enable rapid conjugation under physiologically relevant conditions without requiring organic co-solvents that might be detrimental to biological systems [5].

Structure-Activity Relationships

The reactivity of tetrazine partners varies significantly based on their substitution patterns and electronic properties [13] [9]. Electron-withdrawing substituents on the tetrazine ring lower the lowest unoccupied molecular orbital energy, reducing the highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap and accelerating the reaction [13] [9].

However, recent computational studies have revealed that intramolecular repulsive nitrogen-nitrogen interactions play a crucial role in enhancing reactivity beyond what would be predicted based solely on electronic effects [13] [9]. This distortion-based activation provides exceptionally high rate constants while maintaining reasonable stability in biological media.

pH Dependencies

The reaction kinetics display pH sensitivity, particularly with pyridine-containing tetrazines that can undergo protonation under acidic conditions [19]. Partial protonation of pyridine moieties creates more electron-withdrawing pyridinium cations, further lowering the tetrazine lowest unoccupied molecular orbital energy and accelerating the reaction [19].

Tetrazine PartnerRate Constant (M⁻¹s⁻¹)Conditions
3,6-dipyridyl-s-tetrazine2,000 ± 4009:1 methanol-water, 25°C
Water-soluble dipyridyl tetrazine366,000 ± 15,000Pure water, 25°C
Dioxolane-fused trans-cyclooctene167,000 ± 7,00045:55 H₂O:methanol, 25°C
Standard tetrazine derivatives880 ± 10 to 330 ± 20Phosphate-buffered saline, pH 7, 22°C

XLogP3

1.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

373.21005233 g/mol

Monoisotopic Mass

373.21005233 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-10-2024

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